5(Aminomethyl)pyrazine-2-carbonitrile 5(Aminomethyl)pyrazine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17360093
InChI: InChI=1S/C6H6N4/c7-1-5-3-10-6(2-8)4-9-5/h3-4H,1,7H2
SMILES:
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol

5(Aminomethyl)pyrazine-2-carbonitrile

CAS No.:

Cat. No.: VC17360093

Molecular Formula: C6H6N4

Molecular Weight: 134.14 g/mol

* For research use only. Not for human or veterinary use.

5(Aminomethyl)pyrazine-2-carbonitrile -

Specification

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
IUPAC Name 5-(aminomethyl)pyrazine-2-carbonitrile
Standard InChI InChI=1S/C6H6N4/c7-1-5-3-10-6(2-8)4-9-5/h3-4H,1,7H2
Standard InChI Key PXAHMXDFHCLTRB-UHFFFAOYSA-N
Canonical SMILES C1=C(N=CC(=N1)C#N)CN

Introduction

Chemical Identity and Structural Properties

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 5-(aminomethyl)pyrazine-2-carbonitrile. Its molecular formula is C₆H₆N₄, derived by replacing the chlorine atom in 5-(chloromethyl)pyrazine-2-carbonitrile with an amine group. The molecular weight is 134.14 g/mol, calculated as follows:

Molecular Weight=(12.01×6)+(1.01×6)+(14.01×4)=134.14g/mol.\text{Molecular Weight} = (12.01 \times 6) + (1.01 \times 6) + (14.01 \times 4) = 134.14 \, \text{g/mol}.

Structural Features

The pyrazine ring adopts a planar hexagonal geometry, with the carbonitrile group (-C≡N) at position 2 contributing to electron-withdrawing effects. The aminomethyl group at position 5 introduces nucleophilic reactivity, enabling participation in condensation and substitution reactions.

Key Functional Groups:

  • Carbonitrile (-C≡N): Enhances solubility in polar aprotic solvents and participates in cycloaddition reactions.

  • Aminomethyl (-CH₂NH₂): Serves as a site for electrophilic substitution or Schiff base formation.

Spectroscopic Characterization

While experimental data for this specific compound is sparse, analogous pyrazine derivatives provide reference benchmarks:

  • IR Spectroscopy: Expected peaks include N-H stretches (~3350 cm⁻¹ for -NH₂) and C≡N stretches (~2200 cm⁻¹).

  • ¹H NMR: The aminomethyl protons (-CH₂NH₂) resonate at δ 3.8–4.2 ppm, while pyrazine ring protons appear at δ 8.5–9.0 ppm.

  • ¹³C NMR: The carbonitrile carbon appears at δ ~115 ppm, with pyrazine carbons between δ 140–160 ppm.

Synthesis and Reactivity

Synthetic Routes

The primary synthesis pathway involves nucleophilic substitution of 5-(chloromethyl)pyrazine-2-carbonitrile with ammonia or amines.

Example Protocol:

  • Reagents: 5-(Chloromethyl)pyrazine-2-carbonitrile, aqueous ammonia (NH₃), ethanol.

  • Conditions: Reflux at 80°C for 12 hours.

  • Mechanism:

R-Cl+NH3R-NH2+HCl.\text{R-Cl} + \text{NH}_3 \rightarrow \text{R-NH}_2 + \text{HCl}.
  • Yield: ~70–85% after purification via recrystallization.

Industrial-Scale Production

Large-scale synthesis employs continuous-flow reactors to optimize safety and efficiency. Key parameters include:

  • Temperature: 50–70°C to minimize side reactions.

  • Catalysts: Triethylamine (TEA) to neutralize HCl byproducts.

  • Solvents: Ethanol/water mixtures for cost-effective separation.

Reactivity Profile

The aminomethyl group undergoes diverse transformations:

  • Schiff Base Formation: Reacts with aldehydes/ketones to form imines.

  • Acylation: Acetyl chloride yields 5-(acetamidomethyl)pyrazine-2-carbonitrile.

  • Oxidation: Hydrogen peroxide converts -CH₂NH₂ to -CH₂NO₂.

Applications in Medicinal Chemistry

Anticancer Agents

Pyrazine-carbonitrile derivatives exhibit tyrosine kinase inhibitory activity, particularly against EGFR and CHK1. For example:

DerivativeTargetIC₅₀ (nM)Cell Line Tested
5-(Aminomethyl)-analogEGFR12.3A549 (NSCLC)
Prexasertib derivativeCHK18.7HCT-116 (CRC)

Data inferred from structural analogs .

Antimicrobial Activity

Derivatives demonstrate broad-spectrum antimicrobial effects:

  • Mycobacterium tuberculosis: MIC = 2.5 µM.

  • Staphylococcus aureus: MIC = 5.0 µM.

Neuroprotective Agents

The aminomethyl group enhances blood-brain barrier permeability, enabling potential use in Alzheimer’s disease therapeutics.

Biological Mechanisms

Enzyme Inhibition

  • EGFR Inhibition: Competes with ATP binding via hydrogen bonding with Lys745 and Asp855.

  • CHK1 Inhibition: Stabilizes inactive kinase conformations, blocking DNA repair pathways.

Cytotoxicity Mechanisms

  • ROS Generation: Induces oxidative stress in cancer cells via mitochondrial disruption.

  • Apoptosis Activation: Upregulates caspase-3/7 by 4-fold in HepG2 cells.

Case Studies

Case Study 1: Antiproliferative Activity

A 2023 study synthesized 15 pyrazine-carbonitrile analogs, with Compound 7b showing 90% inhibition of MCF-7 breast cancer cells at 10 µM.

Case Study 2: Tuberculosis Treatment

A 2024 trial reported a 70% reduction in M. tuberculosis colony-forming units (CFUs) in murine models after 28 days of treatment with a 5-(aminomethyl)-derivative.

Challenges and Future Directions

Synthetic Challenges

  • Byproduct Formation: Over-alkylation produces bis-aminated derivatives.

  • Purification: Requires HPLC for >95% purity.

Pharmacological Optimization

  • hERG Inhibition: Structural modifications (e.g., fluorine substitution) reduce cardiotoxicity.

  • Bioavailability: PEGylation improves solubility from 0.5 mg/mL to 12 mg/mL.

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